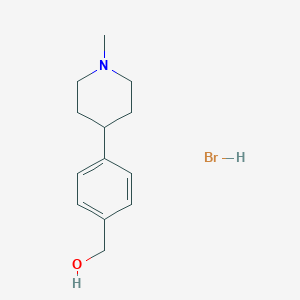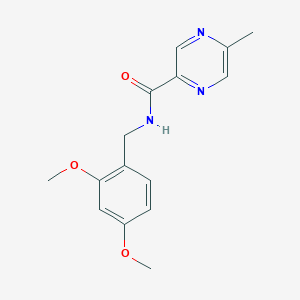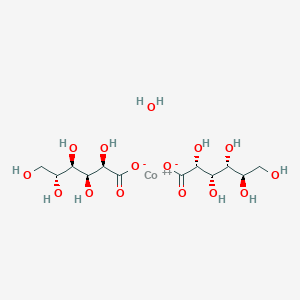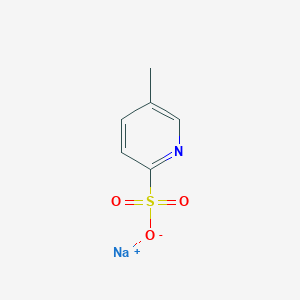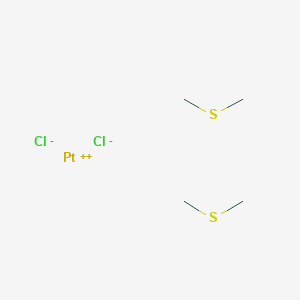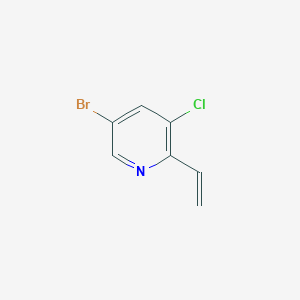
5-Bromo-3-chloro-2-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-chloro-2-vinylpyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and vinyl groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
Halogenation of Pyridine: The synthesis of 5-Bromo-3-chloro-2-vinylpyridine typically begins with the halogenation of pyridine. This involves the introduction of bromine and chlorine atoms into the pyridine ring. The reaction is usually carried out using bromine and chlorine sources such as bromine (Br2) and chlorine gas (Cl2) under controlled conditions.
Vinylation: The vinyl group is introduced through a vinylation reaction. This can be achieved by reacting the halogenated pyridine with a vinylating agent such as acetylene or vinyl halides in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and vinylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-3-chloro-2-vinylpyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the vinyl group can be coupled with aryl or alkyl boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typical.
Major Products: The major products formed from these reactions include substituted pyridines, pyridine derivatives with additional functional groups, and coupled products with extended carbon chains.
科学研究应用
Chemistry: 5-Bromo-3-chloro-2-vinylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create molecules with biological activity, such as antimicrobial or anticancer agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes.
作用机制
The mechanism of action of 5-Bromo-3-chloro-2-vinylpyridine depends on its specific application. In general, the compound interacts with molecular targets through its halogen and vinyl groups. These interactions can include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interacting with Receptors: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Participating in Chemical Reactions: The vinyl group can undergo addition reactions, while the halogen atoms can participate in substitution reactions, leading to the formation of new chemical entities.
相似化合物的比较
5-Bromo-2-chloropyridine: Similar in structure but lacks the vinyl group, making it less reactive in certain coupling reactions.
3-Chloro-2-vinylpyridine:
5-Bromo-3-vinylpyridine: Lacks the chlorine atom, influencing its chemical behavior and use in synthesis.
Uniqueness: 5-Bromo-3-chloro-2-vinylpyridine is unique due to the presence of both bromine and chlorine atoms along with a vinyl group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and drug development.
属性
分子式 |
C7H5BrClN |
|---|---|
分子量 |
218.48 g/mol |
IUPAC 名称 |
5-bromo-3-chloro-2-ethenylpyridine |
InChI |
InChI=1S/C7H5BrClN/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2 |
InChI 键 |
SUYOXYGNQLYVIG-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C=C(C=N1)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


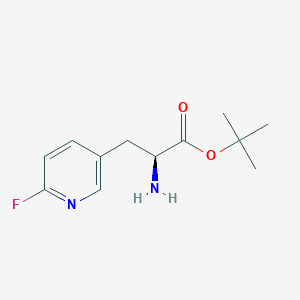


![4-Hydroxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13121289.png)
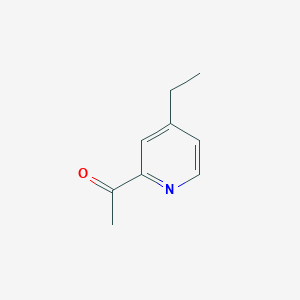
![3-Chloro-6,7,8,9-tetrahydrobenzo[g]cinnolin-4-ol](/img/structure/B13121296.png)
![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13121303.png)
